N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide
Description
Properties
IUPAC Name |
N-(2-benzylsulfanylphenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-10-15(18)17-13-8-4-5-9-14(13)19-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJUSYBYXCXHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407057 | |
| Record name | N-[2-(Benzylsulfanyl)phenyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6397-35-9 | |
| Record name | N-[2-(Benzylsulfanyl)phenyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Properties and Structure
N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide (CAS No. 6397-35-9) is characterized by its specific structural features:
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClNOS |
| Molecular Weight | 291.8 g/mol |
| IUPAC Name | This compound |
| Standard InChI | InChI=1S/C15H14ClNOS/c16-10-15(18)17-13-8-4-5-9-14(13)19-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
| Standard InChIKey | ROJUSYBYXCXHIF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CSC2=CC=CC=C2NC(=O)CCl |
The compound contains a 2-(benzylsulfanyl)phenyl group attached to a 2-chloroacetamide moiety, which provides it with specific reactivity patterns essential for its applications in organic synthesis.
General Synthetic Approaches
The synthesis of this compound typically follows one of several general approaches. These methods are primarily based on acylation reactions involving the key precursor 2-(benzylsulfanyl)aniline and chloroacetyl chloride or related acylating agents.
Primary Synthetic Strategies
Several general strategies can be employed for the preparation of this compound:
- Direct acylation : Reaction of 2-(benzylsulfanyl)aniline with chloroacetyl chloride
- Base-mediated coupling : Using various bases to facilitate the acylation reaction
- Phase-transfer catalysis : Employing phase-transfer catalysts to enhance reaction efficiency
- Solvent-specific protocols : Optimizing reaction conditions through solvent selection
Detailed Preparation Methods
Synthesis via Direct Acylation
The most common method for preparing this compound involves the direct acylation of 2-(benzylsulfanyl)aniline with chloroacetyl chloride. This approach typically utilizes a base to neutralize the hydrogen chloride generated during the reaction.
Standard Procedure
The following procedure represents a standard approach to synthesizing this compound:
- Dissolve 2-(benzylsulfanyl)aniline (1 equivalent) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Add a base such as triethylamine (1.2-1.5 equivalents) to neutralize HCl formed during the reaction.
- Cool the reaction mixture to 0-5°C using an ice bath.
- Add chloroacetyl chloride (1.1-1.2 equivalents) dropwise over a period of 30-60 minutes, maintaining the temperature below 10°C.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress by TLC until completion.
- Purify the product through recrystallization or column chromatography.
Alternative Synthetic Routes
Water-Based Reaction Method
A more environmentally friendly approach involves conducting the reaction in a water-organic solvent biphasic system, similar to methods used for related chloroacetamide compounds:
- In a reactor equipped with an agitator, add 2-(benzylsulfanyl)aniline, a mineral alkali (such as sodium hydroxide or potassium carbonate), an appropriate organic solvent, and water.
- Stir vigorously at room temperature.
- Add chloroacetyl chloride continuously to the reaction solution.
- After dripping is complete, allow the reaction to continue at room temperature for 2-3 hours.
- After completion, allow the mixture to stand and separate the layers.
- Isolate the organic phase containing the product.
This method reduces the use of organic solvents and simplifies post-reaction processing.
DBU-Mediated Synthesis
Drawing from related chloroacetamide syntheses, a facile one-pot process using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base can be employed:
- Prepare a solution of 2-(benzylsulfanyl)aniline in a suitable solvent.
- Add DBU (1.1-1.2 equivalents) to the solution.
- Add chloroacetyl chloride (1.1 equivalents) dropwise at a controlled temperature.
- Stir the reaction mixture for 3-6 hours at room temperature, monitoring by TLC.
- After completion, pour the reaction mixture into cold water.
- Collect the precipitated product by filtration, wash with water, and dry.
- Recrystallize the crude product from ethanol.
This method provides a simplified procedure with potential advantages in terms of reaction time and efficiency.
Reaction Conditions and Parameters
Solvent Effects
The choice of solvent significantly influences the efficiency of this compound synthesis. Common solvents used in the preparation include:
| Solvent | Advantages | Disadvantages |
|---|---|---|
| Dichloromethane | Good solubility for reactants, moderate reaction rates | Environmental concerns, potential for dichloromethane retention |
| Tetrahydrofuran | Excellent solubility, compatible with many bases | Peroxide formation concerns, higher cost |
| Toluene | High boiling point, good for higher temperature reactions | Less effective for polar reactants |
| Acetone | Inexpensive, easily handled | Limited temperature range, potential side reactions |
| Water-organic biphasic systems | Environmentally friendly, simplified workup | May require phase-transfer catalysts |
Studies with related compounds suggest that dichloromethane often provides optimal results due to its excellent solubility properties and moderate reaction rates that allow for controlled addition of chloroacetyl chloride.
Base Selection
The base employed in the reaction plays a crucial role in neutralizing the hydrochloric acid formed during the acylation process and influencing the overall reaction efficiency:
| Base | Typical Equivalent Ratio | Notes |
|---|---|---|
| Triethylamine | 1.1-1.5 eq. | Most commonly used, good solubility in organic solvents |
| Pyridine | 1.2-2.0 eq. | Can serve as both solvent and base, cleaner impurity profiles for similar compounds |
| Sodium hydroxide (aq.) | 1.5-2.0 eq. | Used in biphasic systems, effective acid neutralization |
| Potassium carbonate | 1.5-2.0 eq. | Milder base, useful in water-containing systems |
| DBU | 1.1-1.2 eq. | Stronger base, promotes efficient amidation |
For the synthesis of this compound, triethylamine often provides the best balance of reactivity and selectivity, minimizing side reactions while efficiently neutralizing the generated HCl.
Temperature and Reaction Time
Temperature control is critical for achieving high yields and product purity:
- Initial addition phase : 0-5°C during chloroacetyl chloride addition to control exothermicity and minimize side reactions
- Reaction phase : 20-25°C (room temperature) for 2-3 hours to complete the reaction
- Work-up phase : Variable depending on isolation method
The reaction time typically ranges from 2-6 hours depending on the specific conditions, with longer times sometimes required for complete conversion when using milder bases or lower temperatures.
Purification Techniques
Several purification methods can be employed to obtain high-purity this compound:
Recrystallization
The most common purification technique involves recrystallization from appropriate solvent systems:
- Dissolve the crude product in a minimal amount of hot ethanol or ethyl acetate.
- Cool the solution slowly to room temperature, then further cool in an ice bath.
- Collect the crystals by filtration and wash with cold solvent.
- Dry the purified product under vacuum.
Typical solvent systems include ethanol, ethyl acetate/hexanes, or acetone/water mixtures.
Column Chromatography
For more complex reaction mixtures or when higher purity is required:
- Prepare a silica gel column using an appropriate solvent system (typically hexanes/ethyl acetate gradients).
- Load the crude product onto the column.
- Elute with increasing polarity gradients.
- Collect and combine fractions containing the pure product.
- Remove the solvent under reduced pressure.
This method is particularly useful when dealing with reaction mixtures containing closely related impurities.
Scale-Up Considerations
When scaling up the synthesis of this compound from laboratory to larger quantities, several factors require attention:
Heat Management
The acylation reaction is exothermic, particularly during chloroacetyl chloride addition. Scaling up requires:
- Enhanced cooling capacity
- Slower addition rates
- More efficient stirring to avoid localized hot spots
- Potential use of continuous flow processes for very large scales
Process Optimization
For industrial-scale production, process optimization might include:
- Continuous flow processes instead of batch reactions
- Recovery and recycling of solvents
- Optimization of workup procedures to minimize waste
- In-process monitoring to ensure consistent quality
Comparative Analysis of Preparation Methods
The various preparation methods for this compound can be compared based on several criteria:
| Method | Yield Range | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|
| Direct acylation with TEA | 70-85% | 2-3 hours | Well-established, reliable, moderate conditions | Uses chlorinated solvents, requires careful temperature control |
| Water-organic biphasic | 75-95% | 2-3 hours | Environmentally friendly, simplified workup | May require phase transfer catalysts, potential mixing issues |
| DBU-mediated | 65-80% | 3-6 hours | One-pot process, simplified procedure | Higher cost of DBU, potentially longer reaction times |
| Pyridine as base/solvent | 70-80% | 1-2 hours | Faster reaction, cleaner product profile | Pyridine odor and toxicity concerns, more complex workup |
The selection of the optimal method depends on specific requirements, including scale, available equipment, environmental considerations, and desired product purity.
Chemical Reactions Analysis
N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The sulfur atom in the benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide has been studied for its anticancer properties, particularly against various cancer cell lines.
Case Studies
- A study evaluated the compound's effects on triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated significant inhibition of cell proliferation, with IC50 values ranging from 1.52 to 6.31 µM, demonstrating a selectivity index favoring cancer cells over normal cells by 5.5 to 17.5 times .
- Another investigation focused on the compound's ability to induce apoptosis in cancer cells. The results showed that treatment with this compound led to a dramatic increase in annexin V-FITC-positive apoptotic cells, suggesting its potential as an anticancer agent .
| Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 1.52 - 6.31 | 5.5 - 17.5 |
| MCF-7 | Similar Range | Similar Range |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent.
Case Studies
- In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates reaching up to 80.69% at a concentration of 50 µg/mL .
- The compound's anti-biofilm properties were also assessed, revealing that it could inhibit biofilm formation effectively, further enhancing its potential as an antimicrobial agent .
| Bacterial Strain | Inhibition Rate (%) at 50 µg/mL |
|---|---|
| Staphylococcus aureus | 80.69 |
| Klebsiella pneumoniae | 68.30 |
Mechanistic Studies
Recent research has delved into the mechanistic pathways through which this compound exerts its effects.
Mechanism of Action
The mechanism of action of N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide can be compared with other similar compounds, such as:
N-[2-(benzylsulfanyl)phenyl]-2-bromoacetamide: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity.
N-[2-(benzylsulfanyl)phenyl]-2-iodoacetamide: Contains an iodine atom, which can affect its chemical and biological properties.
N-[2-(benzylsulfanyl)phenyl]-2-fluoroacetamide: The presence of a fluorine atom can enhance its stability and alter its biological activity.
This compound stands out due to its unique combination of chemical reactivity and biological properties, making it a valuable compound in various research fields.
Biological Activity
N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloroacetamide functional group attached to a benzylsulfanyl phenyl moiety. The molecular formula can be represented as , indicating the presence of chlorine, nitrogen, oxygen, and sulfur in its structure. This unique combination of elements contributes to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds within the chloroacetamide class exhibit notable antimicrobial activity. A study screening various N-substituted phenyl-2-chloroacetamides revealed that many derivatives were effective against both Gram-positive and Gram-negative bacteria, as well as fungi. Specifically, this compound showed promising results against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Candida albicans .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Level (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | Moderate |
| Escherichia coli | Low |
| Candida albicans | Moderate |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The position and type of substituents on the phenyl ring significantly influence its lipophilicity and membrane permeability, which are critical for antimicrobial efficacy. For instance, halogenated substituents have been shown to enhance activity due to increased lipophilicity, facilitating better penetration through cell membranes .
Key Findings from QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity based on molecular descriptors. These analyses have indicated that:
- Lipophilicity : Higher log P values correlate with increased antimicrobial activity.
- Substituent Position : Para-substituted compounds generally exhibit greater potency than ortho or meta variants.
- Functional Groups : Electron-withdrawing groups enhance activity compared to electron-donating groups.
Case Studies
- Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against various pathogens. Results indicated significant inhibition of bacterial growth, particularly in Gram-positive organisms, supporting its potential as an antimicrobial agent .
- Toxicity Assessment : Preliminary toxicity studies reveal that while the compound exhibits strong antimicrobial properties, it also shows moderate cytotoxicity in mammalian cell lines at higher concentrations. This underscores the need for further investigation into its therapeutic index .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide, and how should purification be optimized?
- Methodological Answer : A common approach involves reacting substituted phenylamines with 2-chloroacetyl chloride in anhydrous conditions. For example, similar compounds (e.g., N-(4-chloro-2-nitrophenyl) derivatives) are synthesized by refluxing intermediates with acetic anhydride, followed by crystallization in ethanol for purification . For thioether-containing analogs, coupling reactions with benzyl mercaptan under basic conditions (e.g., KCO) are effective, with chromatographic purification recommended to remove sulfhydryl byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and crystal packing motifs .
- NMR spectroscopy (especially H and C) confirms substituent positions and electronic environments. For example, deshielded acetamide protons appear near δ 4.2–4.5 ppm .
- UV-Vis and fluorescence spectroscopy are used to study electronic transitions in derivatives functionalized for probe applications .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as chloroacetamides are irritants .
- Conduct reactions in a fume hood to prevent inhalation of volatile byproducts (e.g., HCl gas).
- Dispose of waste via professional chemical disposal services , as halogenated acetamides may persist in the environment .
Advanced Research Questions
Q. How do intermolecular interactions influence the solid-state packing of this compound?
- Methodological Answer : X-ray studies of analogous compounds reveal that C–H···O hydrogen bonds and π-π stacking between aromatic rings stabilize crystal lattices. For instance, intramolecular interactions in N-(4-fluorophenyl) analogs create planar molecular arrangements, while intermolecular N–H···O bonds extend into 1D chains . Computational modeling (e.g., Mercury software) can predict packing efficiency and guide co-crystal design .
Q. How can researchers resolve contradictions in spectral data during structural analysis?
- Methodological Answer : Discrepancies between experimental and theoretical spectra (e.g., IR or NMR) may arise from dynamic effects or solvation.
- Cross-validate using multiple techniques: Compare XRD bond lengths/angles with DFT-optimized geometries .
- Variable-temperature NMR can identify conformational flexibility in solutions .
- Mass spectrometry (HRMS) confirms molecular ion integrity, ruling out degradation artifacts .
Q. What role does this compound play in synthesizing heterocyclic derivatives for biological studies?
- Methodological Answer : The chloroacetamide moiety is a versatile precursor for nucleophilic substitution. For example:
- React with thiols or amines to form thioethers or secondary amides, key in pharmacophore design .
- In Schiff base formation, the carbonyl group reacts with hydrazines or hydroxylamines to generate oxadiazoles or triazoles, as seen in pesticidal and antifungal agents .
Q. How is this compound applied in developing fluorescent probes for metal sensing?
- Methodological Answer : Derivatives functionalized with electron-rich groups (e.g., thiacalixarenes) exhibit Hg(II) selectivity via sulfur-metal coordination. Key steps include:
- Spectrofluorimetric titration to determine binding constants (e.g., Benesi-Hildebrand plots) .
- Molecular docking to simulate probe-metal interactions and optimize steric/electronic compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
